molecular formula C9H8ClNO B12961975 Isoindoline-5-carbonyl chloride

Isoindoline-5-carbonyl chloride

Cat. No.: B12961975
M. Wt: 181.62 g/mol
InChI Key: RCXUQFHITUQRBP-UHFFFAOYSA-N
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Description

Isoindoline-5-carbonyl chloride is a heterocyclic organic compound characterized by an isoindoline backbone (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) with a carbonyl chloride (-COCl) functional group at the 5-position. This reactive acyl chloride group makes the compound highly versatile in synthetic chemistry, particularly in nucleophilic substitution reactions, where it serves as an intermediate for synthesizing amides, esters, and other derivatives.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2,3-dihydro-1H-isoindole-5-carbonyl chloride

InChI

InChI=1S/C9H8ClNO/c10-9(12)6-1-2-7-4-11-5-8(7)3-6/h1-3,11H,4-5H2

InChI Key

RCXUQFHITUQRBP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)C=C(C=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoindoline-5-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with thionyl chloride. The reaction typically occurs under reflux conditions, where isoindoline is treated with an excess of thionyl chloride, resulting in the formation of this compound.

Another method involves the use of phosphorus trichloride and isoindoline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Isoindoline-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding isoindoline derivatives.

    Reduction Reactions: this compound can be reduced to isoindoline-5-carboxylic acid using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can be oxidized to isoindoline-5-carboxylic acid chloride using oxidizing agents such as chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Isoindoline derivatives with various functional groups.

    Reduction: Isoindoline-5-carboxylic acid.

    Oxidation: Isoindoline-5-carboxylic acid chloride.

Scientific Research Applications

Isoindoline-5-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Isoindoline derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some isoindoline derivatives are being investigated as potential therapeutic agents for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoindoline-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the isoindoline ring system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of isoindoline-5-carbonyl chloride, the following table compares it with structurally related compounds identified in the evidence. Key differences in functional groups, ring systems, and reactivity are highlighted.

Compound Name Structure CAS RN Functional Group Key Properties/Applications References
This compound Isoindoline ring with -COCl at position 5 Not available Carbonyl chloride High reactivity in nucleophilic acyl substitutions; potential use in peptide coupling and polymer synthesis. Inferred
Indole-3-carboxaldehyde Indole ring with -CHO at position 3 [487-89-8] Aldehyde Melting point: 193–198°C; used in alkaloid synthesis and as a fluorescent probe. Lower reactivity compared to acyl chlorides.
5-Chloroisoquinoline Isoquinoline ring with -Cl at position 5 Not provided Chloro substituent Applications in medicinal chemistry; chloro group directs electrophilic substitution reactions.
1-Oxoisoindoline-5-carbaldehyde Isoindoline-1-one with -CHO at position 5 [1250443-39-0] Aldehyde Reacts via nucleophilic addition (e.g., Grignard reactions); less reactive than acyl chlorides.
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride Pyrrolidine ring with -COCl and isopropyl group [1181455-29-7] Carbonyl chloride Smaller ring system; isopropyl group may enhance lipophilicity for drug delivery systems.

Reactivity and Functional Group Analysis

  • Carbonyl Chloride vs. Aldehyde : this compound’s -COCl group enables rapid reactions with amines (to form amides) or alcohols (to form esters), whereas aldehydes like indole-3-carboxaldehyde or 1-oxoisoindoline-5-carbaldehyde participate in condensations or additions, requiring catalysts for similar transformations .
  • Chloro Substituent vs. Carbonyl Chloride: 5-Chloroisoquinoline’s -Cl group directs electrophilic aromatic substitution, while the -COCl in isoindoline derivatives facilitates acylations, offering divergent synthetic pathways .
  • Ring System Variations: The isoindoline scaffold provides a rigid aromatic platform, contrasting with 5-oxopyrrolidine’s smaller, non-aromatic ring, which may influence solubility and stability in pharmaceutical formulations .

Physical and Spectral Properties

  • Melting Points : Indole-3-carboxaldehyde exhibits a high melting point (193–198°C) due to hydrogen bonding via its aldehyde group, whereas acyl chlorides like this compound are typically liquids or low-melting solids due to weaker intermolecular forces .
  • Solubility : The isopropyl group in 1-isopropyl-5-oxopyrrolidine-3-carbonyl chloride likely enhances organic solvent compatibility compared to unsubstituted isoindoline derivatives .

Notes

Data Limitations : Direct physicochemical data for this compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Safety and Handling : Acyl chlorides require stringent safety protocols (e.g., anhydrous conditions, PPE) due to their moisture sensitivity and corrosivity.

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